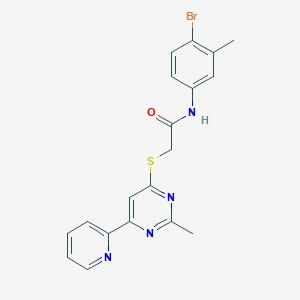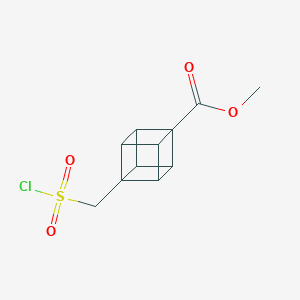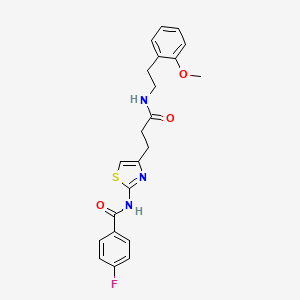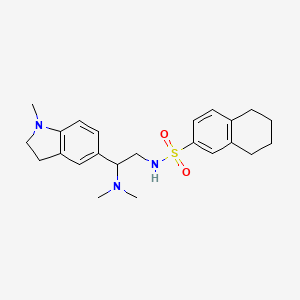![molecular formula C15H13N5O4 B2765590 ethyl [2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate CAS No. 1396768-74-3](/img/structure/B2765590.png)
ethyl [2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate is a complex organic compound. It has an empirical formula of C9H10N2O3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string or InChI key. For this compound, the SMILES string isO=C(C1=NC=CN=C1)CC(OCC)=O and the InChI key is OPBDMDPBJKVMNL-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis Applications
Ethyl [2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate serves as a precursor in the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. Mohareb et al. (2004) have illustrated its utility in heterocyclic synthesis, demonstrating its reactivity towards various active methylene reagents to give rise to a wide range of heterocyclic compounds. This research highlights its significance in the creation of novel chemical entities that can be further explored for various biological activities (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Anticancer Applications
In the realm of medicinal chemistry, derivatives of ethyl [2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate have been synthesized and evaluated for their anticancer potential. Nagender et al. (2016) synthesized novel hydrazone and azole functionalized pyrazolo[3,4-b]pyridine derivatives starting from this key intermediate. Among these derivatives, 1,2,4 triazole compounds showed promising anticancer activity against human cancer cell lines, with one compound being identified as a lead molecule for further development (Nagender, Kumar, Reddy, Swaroop, Poornachandra, Kumar, & Narsaiah, 2016).
Synthesis of Oxadiazole Derivatives
Ethyl [2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate is also pivotal in the synthesis of oxadiazole derivatives, which have been explored for their antimicrobial properties. Asif et al. (2021) reported the synthesis of new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives from this compound. These derivatives exhibited significant antibacterial activity against common pathogenic bacteria, demonstrating the compound's relevance in the development of new antimicrobial agents (Asif, Alghamdi, Alshehri, & Kamal, 2021).
Enzymatic Activity Enhancement
Furthermore, derivatives of ethyl [2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate have been investigated for their potential to enhance enzymatic activities. Abd and Awas (2008) prepared derivatives that exhibited a potent effect on increasing the reactivity of cellobiase, an enzyme important in the breakdown of cellulose. This research points to the potential application of these compounds in biotechnological processes and industrial applications where enzymatic efficiency is crucial (Abd & Awas, 2008).
Safety and Hazards
According to the safety information provided by Sigma-Aldrich, this compound is classified as an eye irritant (Eye Irrit. 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The precautionary statements include P264, P280, P305 + P351 + P338, and P337 + P313 .
Propiedades
IUPAC Name |
ethyl 2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4/c1-2-23-13(22)9-20-8-10(3-4-12(20)21)15-18-14(19-24-15)11-7-16-5-6-17-11/h3-8H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBRLQDVZAXGRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C=CC1=O)C2=NC(=NO2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2765512.png)



![8-ethoxy-3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2765519.png)



![3-methoxy-1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2765525.png)



